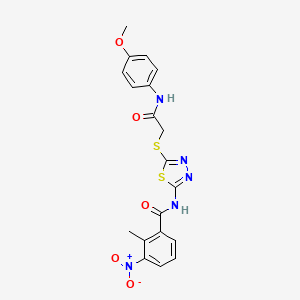

![molecular formula C14H11Cl2NO3 B2540508 3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde CAS No. 1394739-74-2](/img/structure/B2540508.png)

3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde is a chemically synthesized molecule that is likely to have applications in various fields such as pharmaceuticals, agrochemicals, and the fragrance industry due to the functional groups it contains. While the specific papers provided do not directly discuss this compound, they do provide insights into similar molecules that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from non-aromatic precursors. For instance, the synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde was achieved in 9 steps, beginning with the reaction of [13C]-labelled methyl iodide with glutaric monomethyl ester chloride, followed by cyclisation, aromatisation, and a series of other reactions including formylation, Baeyer–Villiger oxidation, hydrolysis, and methylation . This suggests that the synthesis of 3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde could also be complex and require careful planning of the synthetic route to introduce the correct functional groups in the right positions.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques and X-ray analysis. For example, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was elucidated using elemental analysis, MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy, and its crystal structure was determined to be orthorhombic . This indicates that a similar approach could be used to analyze the molecular structure of 3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde.

Chemical Reactions Analysis

The reactivity of halogen- and methoxy-substituted benzaldehydes has been a subject of interest due to their practical relevance. For example, 3-chloro-4-methoxybenzaldehyde (3CMBA) undergoes UV-induced conformational isomerization and photochemistry, where irradiation with UV light leads to conformational changes and decarbonylation . This suggests that 3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde may also exhibit interesting photochemical behavior due to the presence of halogen and methoxy groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures can be inferred from their molecular composition and the interactions between their atoms. For instance, the compound N′-(2-Hydroxy-4-methoxybenzylidene)isonicotinohydrazide displays a trans configuration and forms zigzag chains in the crystal through N—H⋯N interactions . This implies that the physical properties such as melting point, solubility, and crystal structure of 3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde could be influenced by the presence of similar functional groups and their ability to form hydrogen bonds or other intermolecular interactions.

properties

IUPAC Name |

3-[(2,6-dichloropyridin-4-yl)methoxy]-4-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c1-19-11-3-2-9(7-18)4-12(11)20-8-10-5-13(15)17-14(16)6-10/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDHEWLBDQJZGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC2=CC(=NC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

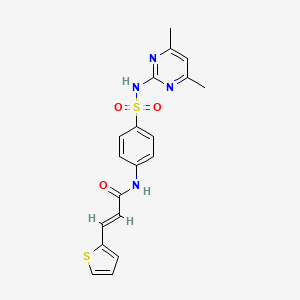

![1-[6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2540425.png)

![[3-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B2540427.png)

![3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2540428.png)

![5-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2540430.png)

![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B2540431.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2540433.png)

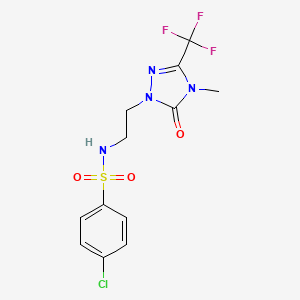

![[1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate](/img/structure/B2540434.png)

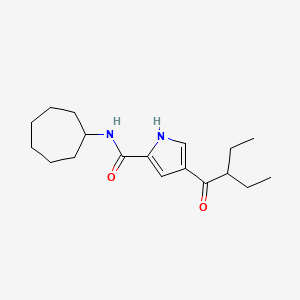

![(E)-butyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2540435.png)

![6-(3-hydroxypropyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2540441.png)

![2-[[5-[4-(5-Phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)butyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2540447.png)